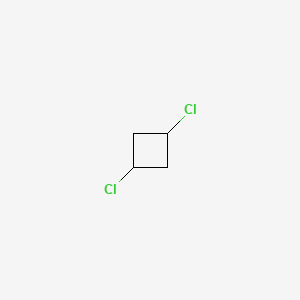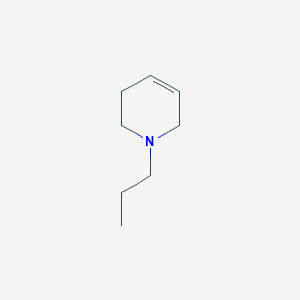
1-Propyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C8H15N. It belongs to the class of tetrahydropyridines, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate, propylamine, and ethyl acetoacetate in a one-pot synthesis . This method typically requires refluxing the reactants in a suitable solvent such as acetone.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different tetrahydropyridine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution can introduce various functional groups .
Applications De Recherche Scientifique
1-Propyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying the behavior of tetrahydropyridines in biological systems.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Propyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it can interact with monoamine oxidase enzymes, leading to the formation of neurotoxic metabolites. This interaction is particularly relevant in the context of neurodegenerative diseases such as Parkinson’s disease .
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and relevance to Parkinson’s disease research.
1,2,3,4-Tetrahydropyridine: Another structural isomer with distinct chemical properties.
Uniqueness: 1-Propyl-1,2,3,6-tetrahydropyridine is unique due to its specific propyl substitution, which influences its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propriétés
Numéro CAS |
53385-78-7 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
1-propyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h3-4H,2,5-8H2,1H3 |
Clé InChI |
JKNMIYYXZPLHJO-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


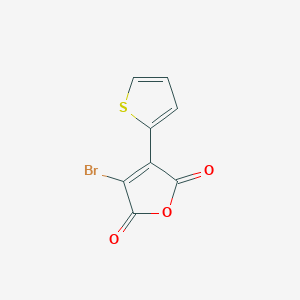
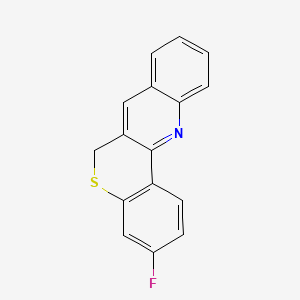
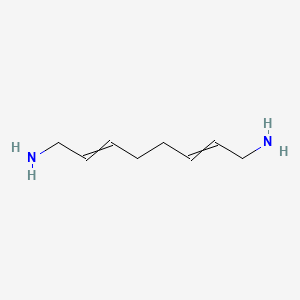
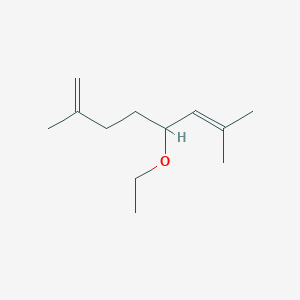
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
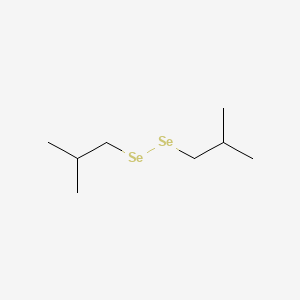
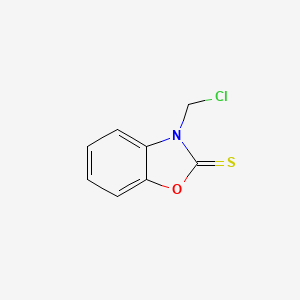
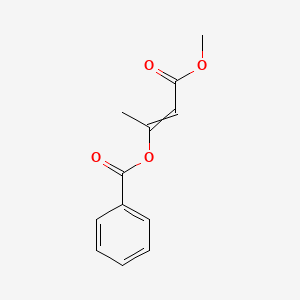


![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
